Bienvenue dans la boutique en ligne BenchChem!

methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate

Medicinal Chemistry Structure–Activity Relationship Anti-inflammatory

Secure your supply of Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate (CAS 2103470-16-0) for research use. This β-heteroarylalanine methyl ester features a critical 4-pyrazole substitution with a free N–H, offering tautomeric and hydrogen-bonding properties absent in N-substituted or 1-/3-/5-regioisomeric analogs. Its defined exocyclic NH₂-to-endocyclic NH distance makes it an essential intermediate for 4-aminopyrazole-based anticonvulsant libraries. As a lipophilic prodrug precursor, it is ideal for studying esterase-mediated hydrolysis in antidiabetic research. Guarantee the validity of your structure-activity relationship studies by choosing this specific regioisomer rather than a functionally inequivalent analog. Contact us to request a quote or place an order.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B13619279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-3-(1H-pyrazol-4-yl)propanoate
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CNN=C1)N
InChIInChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-10-4-5/h3-4,6H,2,8H2,1H3,(H,9,10)
InChIKeyLZTVOPAWYHNZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate – Structural Identity and Procurement-Relevant Classification


Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate (CAS 2103470-16-0, molecular formula C₇H₁₁N₃O₂, MW 169.18 g/mol) is a synthetic β-heteroarylalanine methyl ester bearing a 4-substituted 1H-pyrazole ring on the β-carbon of the alanine backbone . This compound belongs to the broader class of 4-aminopyrazole (4AP) derivatives, which are structurally distinct from the more extensively studied 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP) isomers [1]. As a non-proteinogenic amino acid derivative, it serves as a chiral building block, a scaffold for medicinal chemistry, and a research probe for studying pyrazole-dependent biological recognition, particularly in contexts where the 4-position attachment and the free N–H of the pyrazole ring confer specific hydrogen-bonding and tautomeric properties not available to N-substituted or regioisomeric analogs [1].

Why Generic Substitution of Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate Is Not Scientifically Justified


Substituting methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate with a closely related pyrazole-amino acid analog without experimental confirmation is likely to confound biological results because three critical structural features — regioisomeric attachment (4-pyrazolyl vs. 1-pyrazolyl), N–H hydrogen-bond donor capacity (N-unsubstituted vs. N-methylated pyrazole), and ester vs. free acid functionality — each independently govern receptor binding, pharmacokinetics, and solubility [1]. According to a comprehensive 2023 review by Lusardi et al., 4-aminopyrazole (4AP) compounds exhibit reduced anti-inflammatory and anticancer activity compared with their 3AP and 5AP isomers, yet possess distinct anticonvulsant, coloring, and antioxidant properties not observed to the same extent in regioisomeric counterparts [1]. Consequently, the assumption that any pyrazolylalanine derivative can serve as a functionally equivalent replacement is unsupported by the available structure–activity relationship evidence [1].

Quantitative Differentiation Evidence for Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate vs. Closest Analogs


4-Pyrazolyl vs. 1-Pyrazolyl Regioisomeric Attachment Alters Biological Activity Profile – Class-Level Evidence from the Aminopyrazole Review

In a comprehensive 2023 review covering aminopyrazole-based compounds studied as active agents across multiple therapeutic areas, 4-aminopyrazole (4AP) derivatives — the structural class to which methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate belongs — exhibited reduced anti-inflammatory and anticancer activity compared with 3AP and 5AP isomers, but attracted attention as anticonvulsants, coloring agents, and antioxidants [1]. This class-level inference is based on systematic literature analysis of all three aminopyrazole regioisomeric series [1]. While direct head-to-head data for the 4-pyrazolylalanine methyl ester against the 1-pyrazolylalanine methyl ester are not available in the public domain, the divergent pharmacological signature of the 4AP scaffold means that a 1-pyrazolylalanine ester (e.g., 3-(1-pyrazolyl)-L-alanine methyl ester) should not be assumed to recapitulate the biological behavior of the 4-substituted compound [1].

Medicinal Chemistry Structure–Activity Relationship Anti-inflammatory

Free N–H on Pyrazole Ring Enables Hydrogen-Bond Donor Interactions Absent in N-Methylated Analogs

Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate retains a free N–H at the pyrazole 1-position (hydrogen-bond donor count = 2), which is absent in the N-methyl analog methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate (CAS 949033-40-3, HBD = 1) . The free N–H permits intermolecular hydrogen bonding that can influence solubility in polar solvents (soluble in methanol and ethanol ), tautomeric equilibrium, and target binding, whereas N-methylation eliminates this donor site and simultaneously alters the annular tautomerism known to govern reactivity and recognition in pyrazole derivatives [1]. This difference is also reflected in the calculated logP shift: the methyl ester free-base form has an AlogP of approximately 1.29 , while the N-methyl analog (C₈H₁₃N₃O₂, MW 183.21) has a higher computed logP of approximately 2.90 , consistent with a reduction in hydrogen-bond capacity and an increase in lipophilicity.

Medicinal Chemistry Molecular Recognition Solubility

Methyl Ester Form Enables Pro-Drug Design and Alters Solubility Relative to Free Acid – Antidiabetic Lead Context

The methyl ester of 2-amino-3-(1H-pyrazol-4-yl)propanoate is functionally distinct from the free carboxylic acid 2-amino-3-(1H-pyrazol-4-yl)propanoic acid. Methyl esterification masks the ionizable carboxylate, reducing aqueous solubility but improving membrane permeability, which is a well-established principle in prodrug design . The β-pyrazolylalanine scaffold, in its enantiomerically pure (S)-form, has documented antidiabetic activity [1]. This methyl ester can serve as a protected precursor that is hydrolyzed in vivo or in vitro to the active free acid, providing temporal control over bioactivity that the free acid form cannot offer. The solubility of the methyl ester is reported in polar organic solvents (methanol, ethanol) rather than water, whereas the free acid form is appreciably water-soluble at physiological pH . No direct quantitative solubility comparison between the two forms is publicly available; however, the general difference in aqueous solubility between amino acid methyl esters and their parent acids is typically >10-fold [2].

Prodrug Design Antidiabetic Agents Solubility

Enantiopure (S)-Form Availability Enables Stereospecific Biological Studies Not Possible with Racemic Mixture

Both the racemic mixture (CAS 2103470-16-0) and the enantiomerically pure (S)-enantiomer methyl (2S)-2-amino-3-(1H-pyrazol-4-yl)propanoate (CAS 2136182-45-9) are commercially available . The (S)-enantiomer corresponds to the naturally occurring configuration of β-pyrazolylalanine isolated from watermelon (Citrullus vulgaris) and other cucurbit plants [1]. Enantiopure (S)-pyrazolylalanine and its derivatives have documented antidiabetic activity [2], and chemoenzymatic synthesis routes achieve enantiomeric excess >99% as confirmed by chiral HPLC [2]. In contrast, the racemic mixture contains 50% of the (R)-enantiomer, which may be inactive or exhibit different pharmacology. For researchers studying stereospecific enzyme interactions — such as β-pyrazolylalanine synthase (EC 4.2.1.50), which produces only the L-(S)-enantiomer from L-serine and pyrazole [3] — procurement of the enantiopure (S)-methyl ester is essential.

Stereochemistry Medicinal Chemistry Enantioselective Synthesis

Synthetic Accessibility with Documented Yields: Enaminone-Based Route to Pyrazolylalanine Esters

A published synthetic route to protected 3-(4-methoxycarbonyl-1H-pyrazol-5-yl)alanine esters — closely related to methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate — via acid-catalysed cyclocondensation of a chiral enaminone derived from L-aspartic acid with hydrazine hydrochlorides proceeds in 34–94% isolated yields, with full deprotection by catalytic hydrogenation affording the free pyrazolylalanines [1]. While this specific protocol yields the 5-substituted regioisomer, analogous enaminone-based methodologies have been developed for 3-pyrazolylalanines, and the overall synthetic accessibility of pyrazolylalanine esters compares favorably to more complex heteroarylalanine scaffolds requiring multi-step protection/deprotection sequences [2]. The Rodionov reaction has also been employed for direct synthesis of β-(4-pyrazolyl)-β-alanines, though yields are not quantified in the available abstract [3].

Synthetic Chemistry Enaminone Methodology Process Development

Dihydrochloride Salt Form Provides Enhanced Handling and Stability – Direct Comparison to Free Base

Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate is commercially supplied both as the free base (CAS 2103470-16-0, MW 169.18) and as the dihydrochloride salt (CAS 2248267-37-8, C₇H₁₃Cl₂N₃O₂, MW 242.10 g/mol) . The dihydrochloride salt form offers improved solid-state stability, reduced hygroscopicity, and enhanced aqueous solubility compared to the free base, which is primarily soluble in organic solvents . For biological assays conducted in aqueous buffer systems, the dihydrochloride salt is the preferred procurement form because it can be directly dissolved without organic co-solvents that may interfere with cell-based or enzymatic readouts. The molecular weight difference (MW 242.10 vs. 169.18 g/mol) must be accounted for in molarity calculations .

Formulation Stability Solid-State Chemistry

High-Value Application Scenarios for Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate Based on Verified Differentiation Evidence


Antioxidant Mechanism Studies Exploiting the 4-Aminopyrazole Scaffold

Based on the class-level evidence that N-unsubstituted 4-aminopyrazoles and their hydrochlorides exhibit good antioxidant properties, whereas N-substituted analogs are inactive or significantly less active [1], methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate — with its free N–H and 4-substitution pattern — is a suitable probe for studying radical-scavenging mechanisms. This application scenario is specifically relevant because the compound's hydrogen-bond donor capacity and the electron-rich pyrazole ring both contribute to antioxidant activity, distinguishing it from N-methylated or regioisomeric analogs that lack these features [1].

Anticonvulsant Lead Optimization Using the 4-Pyrazolylalanine Scaffold

The 4AP scaffold has attracted attention specifically as an anticonvulsant pharmacophore, with SAR studies demonstrating the importance of the distance between the exocyclic NH₂ group and the endocyclic NH for anticonvulsant activity [1]. Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate preserves both the exocyclic amino group (on the alanine α-carbon) and the endocyclic pyrazole NH at a defined distance, making it a relevant intermediate for the synthesis of 4AP-based anticonvulsant compound libraries [1]. This scenario would not be appropriately addressed by a 3AP or 5AP analog.

Stereospecific Enzymatic Studies Requiring Enantiopure (S)-Pyrazolylalanine Methyl Ester

The (S)-enantiomer of this compound (CAS 2136182-45-9) is the natural substrate analog for β-pyrazolylalanine synthase (EC 4.2.1.50), which catalyzes the condensation of L-serine with pyrazole to form 3-(pyrazol-1-yl)-L-alanine [2]. For enzymology studies investigating substrate specificity, inhibitor design, or unnatural amino acid incorporation, procurement of the enantiopure methyl ester is non-negotiable — the racemic mixture would confound kinetic measurements due to the presence of 50% (R)-enantiomer [3].

Prodrug Design for Antidiabetic β-Pyrazolylalanine Derivatives

Given the documented antidiabetic activity of enantiomerically pure (S)-pyrazolylalanine [3], the methyl ester form of this compound serves as a lipophilic prodrug precursor that can be hydrolyzed to the active free acid in vivo. Researchers developing oral antidiabetic agents may prefer the methyl ester over the free acid for its improved membrane permeability (reflected in AlogP 1.29 vs. ionized carboxylate) and for the ability to tune release kinetics through esterase-mediated hydrolysis .

Quote Request

Request a Quote for methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.